2-(2-Pyridyl)-4-benzyl-2-oxazoline
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Overview
Description
2-(2-Pyridyl)-4-benzyl-2-oxazoline is a heterocyclic compound that features both pyridine and oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyridyl)-4-benzyl-2-oxazoline typically involves the cyclization of a suitable precursor. One common method is the reaction of 2-pyridylmethylamine with benzyl bromide in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazoline ring . The reaction conditions often include the use of solvents like dichloromethane or toluene and may require heating to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyridyl)-4-benzyl-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in toluene.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
2-(2-Pyridyl)-4-benzyl-2-oxazoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound can be employed in the design of biologically active molecules and as a probe in biochemical studies.
Industry: It can be used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-(2-Pyridyl)-4-benzyl-2-oxazoline exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes, which can then participate in catalytic cycles or other chemical transformations . Additionally, its ability to form hydrogen bonds and π-π interactions makes it a versatile molecule in various chemical and biological contexts.
Comparison with Similar Compounds
2-(2-Pyridyl)imidazole: Shares the pyridine ring but has an imidazole ring instead of oxazoline.
2-(2-Pyridyl)pyrimidine: Contains a pyrimidine ring in place of the oxazoline ring.
2-(2-Pyridyl)benzimidazole: Features a benzimidazole ring instead of oxazoline.
Uniqueness: 2-(2-Pyridyl)-4-benzyl-2-oxazoline is unique due to the presence of the oxazoline ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific coordination environments or reactivity profiles .
Properties
IUPAC Name |
4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559063 |
Source
|
Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108915-08-8 |
Source
|
Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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